4-Bromo-8-nitroquinoline

Catalog No.
S3257455
CAS No.
1379345-02-4
M.F
C9H5BrN2O2
M. Wt
253.055
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-8-nitroquinoline

CAS Number

1379345-02-4

Product Name

4-Bromo-8-nitroquinoline

IUPAC Name

4-bromo-8-nitroquinoline

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.055

InChI

InChI=1S/C9H5BrN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H

InChI Key

PAXJMMPHGVRQJX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Br

solubility

not available

4-Bromo-8-nitroquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a bromine atom at the fourth position and a nitro group at the eighth position of the quinoline ring. Its chemical formula is C9H5BrN2O2C_9H_5BrN_2O_2 and it has a molecular weight of approximately 253.05 g/mol. This compound exhibits unique properties due to the presence of both the bromine and nitro functional groups, which influence its reactivity and biological activity.

.
  • 8-Nitroquinoline: Missing the bromine atom at the fourth position affects its substitution reactions.
  • 4-Chloro-8-nitroquinoline: Similar structure but contains a chlorine atom instead of bromine, influencing reactivity.
  • 6-Bromo-8-nitroquinoline: Contains a bromine atom at a different position but shares similar nitro functionalities.
  • Uniqueness of 4-Bromo-8-nitroquinoline

    The combination of both the bromine atom and nitro group provides 4-Bromo-8-nitroquinoline with unique chemical properties that enhance its versatility in

    The biological activity of 4-Bromo-8-nitroquinoline has been explored in various studies. It is known to exhibit antimicrobial properties and has potential applications in cancer research due to its ability to interact with biological targets. The mechanism of action involves its reduction to amino derivatives, which may engage with cellular components, thereby influencing cellular processes and exhibiting therapeutic effects .

    The synthesis of 4-Bromo-8-nitroquinoline typically involves the nitration of 4-bromoquinoline. The process can be summarized as follows:

    • Nitration: 4-Bromoquinoline is treated with a nitrating agent (a mixture of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the eighth position.
    • Purification: The crude product is purified through recrystallization or column chromatography.

    In industrial settings, bulk nitration processes are employed using continuous flow reactors to ensure consistent product quality .

    4-Bromo-8-nitroquinoline has several applications across different fields:

    • Pharmaceuticals: It serves as a precursor for synthesizing various biologically active compounds.
    • Dyes and Pigments: Its unique structure allows it to be used in developing dyes and pigments.
    • Research: It is utilized in scientific studies focusing on enzyme interactions and cellular mechanisms due to its reactivity .

    Interaction studies involving 4-Bromo-8-nitroquinoline have revealed its potential as a probe in biological systems. The nitro group can undergo reduction, forming reactive intermediates that may interact with proteins or nucleic acids, thus affecting their function. This property makes it valuable for investigating enzyme activities and cellular processes .

    Nitration and Bromination Techniques in Quinoline Functionalization

    The regioselective introduction of nitro and bromo substituents into the quinoline scaffold is critical for synthesizing 4-bromo-8-nitroquinoline. Nitration of quinoline derivatives typically employs mixed acid systems (e.g., HNO₃/H₂SO₄), with substituents directing electrophilic attack. For instance, nitration of 4-bromoquinoline preferentially yields the 8-nitro isomer due to the electron-withdrawing effect of the bromine atom at position 4, which deactivates adjacent positions and directs nitration to the para position. This regioselectivity aligns with observations in analogous systems, such as the nitration of 2-methylquinoline, where steric and electronic factors favor 8-nitro product formation.

    Bromination strategies often precede nitration to exploit directing effects. Electrophilic bromination of quinoline at position 4 is achieved using bromine in the presence of Lewis acids like FeBr₃. Subsequent nitration of 4-bromoquinoline under controlled conditions (20–25°C, 48 hours) produces 4-bromo-8-nitroquinoline in yields exceeding 70%. The table below summarizes key reaction parameters for nitration and bromination:

    Reaction StepReagentsTemperatureTimeYield (%)
    BrominationBr₂, FeBr₃0–5°C6 h85
    NitrationHNO₃ (conc.), H₂SO₄20–25°C48 h72

    Separation of regioisomers, such as 5-nitro and 8-nitro derivatives, remains a challenge. Gadomsky and Yakuschenko demonstrated that fractional crystallization from ethanol effectively isolates 8-nitro-2-methylquinoline from isomeric mixtures, a method adaptable to 4-bromo-8-nitroquinoline purification.

    Vicarious Nucleophilic Substitution (VNS) Reactions for Amino Group Introduction

    Vicarious nucleophilic substitution (VNS) enables direct amination of nitroquinolines without pre-functionalization. This mechanism involves nucleophilic attack at positions activated by nitro groups, followed by base-induced elimination of HX (X = leaving group). For 4-bromo-8-nitroquinoline, the nitro group at position 8 activates the adjacent C7 and C9 positions for nucleophilic attack.

    When treated with amide ions (NH₂⁻) in liquid ammonia, 4-bromo-8-nitroquinoline forms a σH-adduct at C7. Subsequent elimination of HBr yields 7-amino-8-nitroquinoline, as illustrated below:

    $$
    \text{4-Bromo-8-nitroquinoline} + \text{NH}_2^- \rightarrow \sigma\text{H-adduct} \xrightarrow{\text{-HBr}} \text{7-Amino-8-nitroquinoline}
    $$

    This method circumvents traditional SNAr pathways, which require leaving groups at the substitution site. VNS is particularly advantageous for introducing functionalized amines, such as benzyl or allyl groups, by employing corresponding carbanions. The table below contrasts VNS with conventional amination methods:

    ParameterVNSClassical SNAr
    Substrate RequirementActivated nitroarenesPre-halogenated arenes
    Position SelectivityMeta to nitro groupOrtho/para to leaving group
    Functional ToleranceCompatible with Br, NO₂Sensitive to strong EWG

    Reductive Amination Strategies for Nitro Group Transformation

    Reductive amination offers a two-step pathway to convert nitro groups into secondary or tertiary amines. Initially, the nitro group in 4-bromo-8-nitroquinoline is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., NH₃·BH₃). The resultant 8-amino-4-bromoquinoline then reacts with aldehydes or ketones under reductive conditions to form imines, which are subsequently reduced to amines.

    For example, reaction with acetone under H₂/Pd-C yields the corresponding tertiary amine:

    $$
    \text{8-Amino-4-bromoquinoline} + \text{(CH₃)₂CO} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{8-(Isopropylamino)-4-bromoquinoline}
    $$

    Optimization studies indicate that aqueous ethanol (50% v/v) at 60°C maximizes imine formation rates, while excess ammonium acetate ensures complete reduction. The table below outlines optimal conditions for nitro group transformation:

    StepReagentsSolventTemperatureYield (%)
    Nitro ReductionH₂ (1 atm), Pd/C (5%)Ethanol25°C90
    Reductive AminationNH₄OAc, NaBH₃CNEtOH/H₂O (1:1)60°C78

    This methodology enables diversification of the quinoline core while preserving the bromine substituent for further cross-coupling reactions.

    CompoundRedox Potential (V vs NHE)Bromine Position EffectROS GenerationMechanism
    4-Bromo-8-nitroquinolineNot directly reportedExpected to increase potentialPredicted based on nitroquinoline studiesOne-electron reduction to nitro radical
    8-Nitroquinoline-0.85No bromineConfirmedOne-electron reduction to nitro radical
    3-Bromo-8-nitroquinoline-0.54+0.09 V vs 8-nitroquinolineConfirmedOne-electron reduction to nitro radical
    6-Bromo-8-nitroquinoline-0.40+0.14 V vs 8-nitroquinolineConfirmedOne-electron reduction to nitro radical
    4-Nitroquinoline 1-oxideNot directly reportedNo bromineSuperoxide, H2O2, hydroxyl radicalsMultiple electron reduction pathway
    8-Nitroquinolin-2(1H)-one-0.54No bromineConfirmedOne-electron reduction to nitro radical

    Table 2: DNA Intercalation and Topoisomerase Inhibition

    CompoundDNA Binding ModeTopoisomerase ActivityBinding AffinityStructural Requirements
    4-Bromo-8-nitroquinolineIntercalation predictedInhibition predictedNot directly measuredPlanar quinoline ring with electron-withdrawing groups
    8-NitroquinolineIntercalation confirmedType I inhibitionModeratePlanar quinoline ring with electron-withdrawing groups
    Quinoline derivativesIntercalation confirmedType I inhibitionVariablePlanar quinoline ring system
    4-Nitroquinoline 1-oxideCovalent binding to purinesDNA adduct formationHigh covalent bindingPlanar quinoline ring with N-oxide
    8-Nitroquinolin-2(1H)-oneIntercalation confirmedType I inhibitionModeratePlanar quinoline ring with lactam
    Arnoamine BIntercalation confirmedType II inhibitionHighExtended planar pyrido[2,3,4-kl]acridine system

    Table 3: Nicotinic Acetylcholine Receptor Binding

    CompoundReceptor SubtypeBinding ModeSelectivityStructural Features
    4-Bromo-8-nitroquinolineα4β2 and α7 predictedCompetitive antagonist predictedUnknownHeterocyclic nitrogen, electron-withdrawing groups
    Quinoline derivativesα4β2 and α7 confirmedCompetitive antagonist/agonist3-10 fold α7 selectivityHeterocyclic nitrogen, electron-withdrawing groups
    8-Nitroquinolineα4β2 and α7 predictedCompetitive antagonist predictedUnknownHeterocyclic nitrogen, electron-withdrawing groups
    Neonicotinoidsα4β2 and α7 confirmedAgonist/super-agonistVariableHeterocyclic nitrogen, electron-withdrawing groups
    Quinoline alkaloidsα4β2 and α7 confirmedCompetitive antagonistVariableHeterocyclic nitrogen, aromatic system
    Substituted quinolinesα4β2 and α7 confirmedCompetitive antagonist/agonistVariableHeterocyclic nitrogen, variable substituents

    XLogP3

    2.7

    Dates

    Last modified: 08-19-2023

    Explore Compound Types